2-(1-Piperazinyl)pyrimidine

Übersicht

Beschreibung

1-(2-Pyrimidinyl)piperazin ist eine chemische Verbindung und ein Derivat von Piperazin. Es ist bekannt für seine Rolle als Metabolit von Buspiron, einem anxiolytischen Medikament. Diese Verbindung wirkt als Antagonist des α2-Adrenozeptors und in geringerem Maße als partieller Agonist des 5-HT1A-Rezeptors .

Vorbereitungsmethoden

1-(2-Pyrimidinyl)piperazin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Kondensationsreaktion von N-Boc-Piperazin mit 2-Chlorpyrimidin unter alkalischen Bedingungen, um 1-(2-Pyrimidin)-4-Boc-Piperazin zu erhalten. Dieses Zwischenprodukt wird dann unter sauren Bedingungen hydrolysiert, um 1-(2-Pyrimidinyl)piperazin zu liefern . Dieses Verfahren ist aufgrund seiner Einfachheit, geringen Verunreinigungsgrade und Kosteneffizienz für die industrielle Produktion vorteilhaft.

Analyse Chemischer Reaktionen

1-(2-Pyrimidinyl)piperazin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Es kann mit verschiedenen Elektrophilen reagieren, um substituierte Derivate zu bilden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionsbedingungen und Produkte nicht umfassend dokumentiert sind.

Kondensationsreaktionen: Es kann an Kondensationsreaktionen teilnehmen, um komplexere heterocyclische Verbindungen zu bilden.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2-(1-piperazinyl)pyrimidine derivatives against various viral pathogens. For instance, analogues of this compound have been identified as potent inhibitors of the chikungunya virus (CHIKV) in vitro. Structural modifications led to enhanced antiviral activity, with specific compounds demonstrating a selectivity index greater than 61 against CHIKV strains . The synthesis of these derivatives involved a straightforward four-step process, emphasizing their accessibility for further research and development.

Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activities. A series of 2-(1-piperazinyl) derivatives were evaluated for their efficacy against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin . Additionally, certain compounds displayed selectivity against specific bacterial strains, indicating potential for targeted therapeutic applications.

Cancer Treatment

This compound has been investigated for its anticancer properties. Several studies have reported that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG2 and Huh-7 by activating caspase pathways . Structure-activity relationship (SAR) investigations have identified key modifications that enhance cytotoxicity, making these compounds viable candidates for cancer therapeutics.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

Chikungunya Virus Inhibition

A notable study synthesized a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidines that demonstrated significant antiviral activity against CHIKV. The most effective compound was optimized through structural modifications that improved its inhibitory profile while maintaining low toxicity .

Antimicrobial Efficacy

In another investigation, a range of 2-(1-piperazinyl)-substituted pyrimidines were tested against various bacterial strains. Compounds showed remarkable selectivity toward Corynebacterium xerosis, suggesting their potential for treating skin infections caused by this bacterium .

Anticancer Activity

Research focusing on the anticancer properties revealed that specific this compound derivatives could significantly reduce cell viability in hepatocellular carcinoma models. These findings underscore the importance of further exploring this compound's potential in oncology .

Wirkmechanismus

1-(2-Pyrimidinyl)piperazine exerts its effects primarily by acting as an antagonist of the α2-adrenergic receptor, with a binding affinity (Ki) of 7.3–40 nM. It also acts as a partial agonist of the 5-HT1A receptor, with a Ki of 414 nM and an efficacy (Emax) of 54% . These interactions influence neurotransmission and are relevant to its anxiolytic properties.

Vergleich Mit ähnlichen Verbindungen

1-(2-Pyrimidinyl)piperazin ist aufgrund seiner spezifischen Rezeptorinteraktionen einzigartig. Ähnliche Verbindungen umfassen:

Buspiron: Ein Anxiolytikum, das zu 1-(2-Pyrimidinyl)piperazin metabolisiert wird.

Dasatinib: Ein Antikrebsmittel mit einem anderen primären Wirkmechanismus, aber ähnlichen strukturellen Merkmalen.

Eptapiron, Gepiron, Ipsapiron, Piribedil, Revospiron, Tandospiron, Tirilazad, Umespiron, Zalospiron: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und werden für verschiedene therapeutische Zwecke verwendet, hauptsächlich als Anxiolytika.

1-(2-Pyrimidinyl)piperazin zeichnet sich durch sein spezifisches Rezeptorbindungsprofil und seine Rolle als Metabolit von Buspiron aus, was zu seinen einzigartigen pharmakologischen Eigenschaften beiträgt.

Biologische Aktivität

2-(1-Piperazinyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a piperazine moiety. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anxiolytic agent and antiviral compound. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

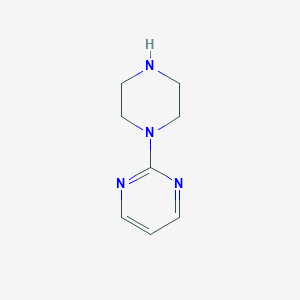

- Molecular Formula : CHN

- Molecular Weight : 168.21 g/mol

- Structure : The compound features a piperazine ring linked to the 2-position of the pyrimidine ring, contributing to its unique biological properties.

1. Anxiolytic Activity

This compound is recognized as a metabolite of buspirone, an anxiolytic medication. Studies suggest that it may exhibit similar anxiolytic-like effects. For instance, in animal models, increased drinking behavior was observed in the Vogel punished drinking task, indicating potential anxiolytic properties. Further research is needed to elucidate its efficacy in humans.

2. Antiviral Activity

Recent investigations have highlighted the compound's effectiveness against the chikungunya virus (CHIKV). It acts by inhibiting viral capping machinery, demonstrating significant antiviral activity in vitro . The structure-activity relationship studies revealed that modifications on the piperazine or pyrimidine rings could enhance its antiviral potency.

3. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems by modulating excitatory post-synaptic potentials in the hippocampus. This modulation could have implications for treating neurological disorders, although more comprehensive studies are required to confirm these effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- α2-Adrenergic Receptor Antagonism : The compound acts as an antagonist at α2-adrenergic receptors, which may contribute to its anxiolytic effects.

- Inhibition of Viral Enzymes : Its ability to inhibit viral enzymes positions it as a candidate for antiviral drug development .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique properties compared to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Pyrimidinyl)piperazine | Pyrimidine group at position 1 | Antagonist of α2-adrenergic receptors |

| 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | Methyl substitution on piperazine | Enhanced selectivity in biological assays |

| 5-Bromo-2-(1-piperazinyl)pyrimidine | Bromination at position 5 | Altered pharmacokinetic properties |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on CHIKV Inhibition : A study demonstrated that derivatives of this compound exhibited potent antiviral activity against CHIKV with selectivity indices greater than 61, emphasizing its therapeutic potential in viral infections .

- Neuropharmacological Assessment : In vivo studies assessed the anxiolytic-like behavior in rodent models, revealing promising results that warrant further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Piperazinyl)pyrimidine in laboratory settings?

Answer: The compound is typically synthesized via two primary methods:

- Palladium-catalyzed C-N coupling : A Pd-based catalyst (e.g., Pd(CH₃CN)Cl₂) facilitates the reaction between 2-chloropyrimidine and piperazine derivatives under inert conditions. This method achieves moderate yields (50–70%) and requires optimization of solvent polarity and temperature .

- Nucleophilic Aromatic Substitution (SNAr) : Direct reaction of 2-chloropyrimidine with piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Fluorinated additives may enhance reaction efficiency .

Key Parameters for Optimization :

| Parameter | Impact on Yield/Selectivity |

|---|---|

| Catalyst loading | Higher Pd concentrations improve kinetics but increase cost |

| Solvent polarity | Polar solvents (e.g., DMF) favor SNAr mechanisms |

| Reaction temperature | 80–100°C optimal for SNAr; lower temps for Pd catalysis |

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (m/z 164.21 for base compound) .

- Purity Analysis : GC or HPLC with UV detection (>98% purity threshold for pharmacological studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for CNS targets?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., thiophene) at the pyrimidine 4- or 6-position enhances 5-HT₂A receptor affinity. For example, 2-(N-Methylpiperazino)-4,6-di(2-thienyl)pyrimidine shows 50× selectivity for 5-HT₂A over 5-HT₁A receptors .

- Topographical Modifications : Planar aromatic systems (e.g., benzodioxole) improve blood-brain barrier penetration, as seen in piribedil (anti-Parkinsonian drug) .

SAR Table :

| Derivative | Receptor Affinity (Ki, nM) | Selectivity Ratio (5-HT₂A/5-HT₁A) |

|---|---|---|

| Base compound | 500 | 1.0 |

| 4,6-Di(thienyl) substitution | 10 | 50.0 |

| Benzodioxole conjugate | 200 | 2.5 |

Q. What strategies improve synthetic yields of this compound derivatives?

Answer:

- Catalyst Screening : Pd-NHC complexes (e.g., PEPPSI-type) reduce side reactions in C-N coupling .

- Microwave-Assisted Synthesis : Reduces reaction time by 60% (e.g., 30 minutes at 120°C) while maintaining >90% yield .

- Solvent Optimization : Tetrahydrofuran (THF) with 10% H₂O increases SNAr reactivity by stabilizing transition states .

Q. How is this compound utilized in high-throughput screening (HTS) libraries?

Answer:

- Pharmacophore Role : Serves as a core scaffold in HTS libraries targeting GPCRs (e.g., 5-HT receptors) and kinase inhibitors. Its piperazine-pyrimidine motif enables modular derivatization .

- Case Study : In TargetMol’s bioactive compound library, it is listed as a precursor for buspirone impurities, aiding in metabolic pathway studies .

Q. What methodologies address impurity profiling in this compound synthesis?

Answer:

- Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted 2-chloropyrimidine and piperazine byproducts .

- Mass Spectrometry : HRMS identifies trace impurities (e.g., dihydrochloride salts, m/z 200.67) .

Q. How do computational approaches enhance the design of this compound-based therapeutics?

Answer:

Eigenschaften

IUPAC Name |

2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFGEHILMYPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864967 | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20980-22-7, 125523-53-7 | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kampirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.